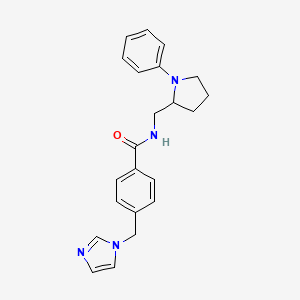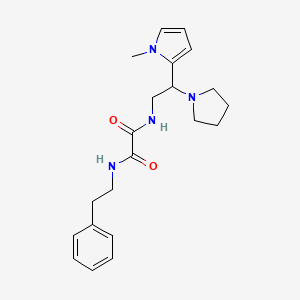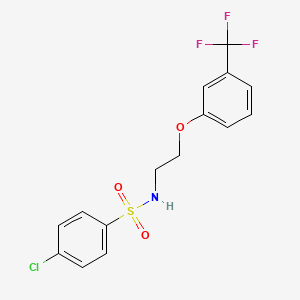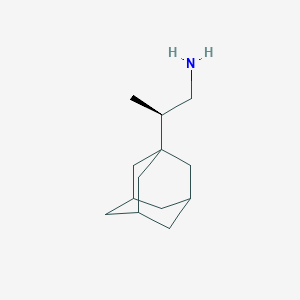![molecular formula C21H23N3O3 B2588340 1-(3-Acetylphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 891094-07-8](/img/structure/B2588340.png)
1-(3-Acetylphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like this would be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. The acetylphenyl and dimethylphenyl groups might undergo electrophilic aromatic substitution reactions, while the pyrrolidinyl group might participate in nucleophilic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would be determined through various types of analytical chemistry techniques .Scientific Research Applications
Oxo-anion Binding
Research indicates that protonated urea-based ligands, including those with dimethylphenyl groups, have been studied for their anion coordination chemistry. These studies explore the interaction of urea derivatives with inorganic oxo-acids, demonstrating the compounds' ability to form adducts with anions through a rich variety of hydrogen bond motifs. This property is critical for applications in anion recognition and sensor technologies (Wu et al., 2007).
Complexation-induced Unfolding of Heterocyclic Ureas
Another study focuses on heterocyclic ureas (amides) and their unfolding to form multiply hydrogen-bonded complexes. This behavior is essential for understanding the molecular basis of self-assembly and the design of novel molecular architectures with potential applications in nanotechnology and materials science (Corbin et al., 2001).
Electron Transfer Across Hydrogen Bonds
The electron transfer properties of urea derivatives have been explored in the context of ruthenium and osmium complexes. These studies contribute to the understanding of how urea-based hydrogen-bonding motifs influence electron transfer, which is relevant for designing molecular electronic devices and understanding biological electron transfer mechanisms (Pichlmaier et al., 2009).
Anticancer Properties
Some urea derivatives have been investigated for their antiproliferative effects against various cancer cell lines. This research indicates the potential of certain urea compounds as anticancer agents, providing a basis for the development of new therapeutic drugs (Feng et al., 2020).
Inhibitory Activities
Ureas derived from phenethylamines have been synthesized and evaluated for enzyme inhibitory activities and antioxidant properties. Such compounds effectively inhibit human carbonic anhydrase and acetylcholinesterase enzymes, suggesting their utility in treating conditions related to enzyme dysregulation (Aksu et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3-acetylphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-13-7-8-19(9-14(13)2)24-12-18(11-20(24)26)23-21(27)22-17-6-4-5-16(10-17)15(3)25/h4-10,18H,11-12H2,1-3H3,(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBZJTDTQCTMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC(=C3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2588257.png)

![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-toluidinocarbothioyl)amino]propanoate](/img/structure/B2588261.png)

![(Z)-3-isobutyl-5-((9-methyl-4-oxo-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2588267.png)


![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2588271.png)


![4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2588275.png)
![7-bromo-4-(4-bromobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2588276.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2588277.png)

